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molecular formula C14H12O3 B2419632 Methyl 3-hydroxy-5-phenylbenzoate CAS No. 49843-53-0

Methyl 3-hydroxy-5-phenylbenzoate

Cat. No. B2419632
M. Wt: 228.247
InChI Key: WVBJYTHKCQRAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC(=O)c1cc(OCc2ccccc2)cc(-c2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[cH:10][c:11]([C:12](=[O:13])[O:14][CH3:15])[cH:16][c:17](-[c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[cH:18]1.[CH3:25][C:26](=[O:27])[OH:28]>>[OH:8][c:9]1[cH:10][c:11]([C:12](=[O:13])[O:14][CH3:15])[cH:16][c:17](-[c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[cH:18]1

Inputs

Step One
Name
COC(=O)c1cc(OCc2ccccc2)cc(-c2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1cc(OCc2ccccc2)cc(-c2ccccc2)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)O

Outcomes

Product
Name
Type
product
Smiles
COC(=O)c1cc(O)cc(-c2ccccc2)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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